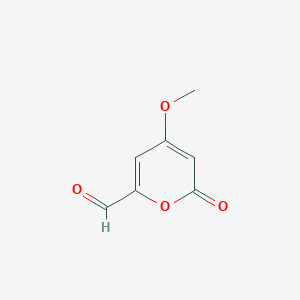

![molecular formula C18H17FN2O2S B2558527 3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946294-67-3](/img/structure/B2558527.png)

3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to the one you provided often belong to the class of heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of these elements is usually carbon, and the other can be any element such as nitrogen, oxygen, or sulfur .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, pyrazolines can be synthesized via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques like X-ray diffraction, NMR, and mass spectrometry .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including electrophilic substitution, similar to the benzene ring due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of functional groups and the overall structure of the molecule .Scientific Research Applications

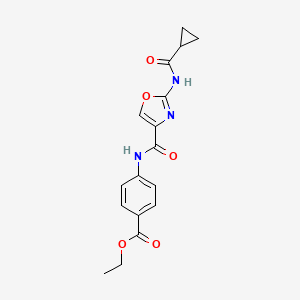

Anticancer Activity of Oxadiazole Derivatives

Oxadiazole derivatives have shown promising results as anticancer agents. A study highlighted the synthesis and in vitro evaluation of oxadiazole derivatives, with several compounds displaying high anticancer activity against a panel of cancer cell lines. These compounds were identified as promising leads for further development in cancer therapy (Aboraia et al., 2006). Another research effort focused on the synthesis of 1,3,4-oxadiazole derivatives containing a 3-fluoro-4-methoxyphenyl moiety, which underwent pharmacological screening revealing antimicrobial and antioxidant activities (Dinesha et al., 2014).

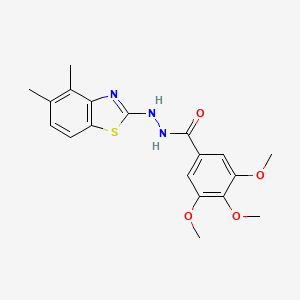

Molecular Docking and Antifungal Evaluation

The antifungal activity of 1,3,4-oxadiazole derivatives was evaluated through both experimental methods and molecular docking studies. A series of compounds showed significant antifungal activity against several pathogenic fungi, and their potential as antifungal drugs was further supported by molecular docking results (Nimbalkar et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, including oxadiazole derivatives, provides insights into their potential applications in various scientific fields. For example, a study on the structural features and theoretical studies of a methoxybenzyl-1,3,4-oxadiazol-2(3H)-thione derivative underlines the importance of these compounds in the development of new materials with specific properties (Gumus et al., 2018).

Optical and Electronic Applications

Oxadiazole derivatives have also been explored for their optical and electronic properties. A study investigated the nonlinear optical characterization of new oxadiazole derivatives, indicating their potential applications in optoelectronics due to their optical limiting behavior (Chandrakantha et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

10-(2-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRACTUNERNKZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558448.png)

![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)